

# physical and chemical properties of (S)-1-Boc-3-benzylpiperazine

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## Compound of Interest

Compound Name: (S)-1-Boc-3-benzylpiperazine

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An In-depth Technical Guide to the Physical and Chemical Properties of **(S)-1-Boc-3-benzylpiperazine**

## Introduction

**(S)-1-Boc-3-benzylpiperazine** is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a core scaffold found in numerous biologically active molecules, it serves as a crucial building block for the synthesis of complex pharmaceutical agents.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization, while the chiral center at the 3-position, bearing a benzyl group, provides a stereospecific framework essential for targeted drug design. This guide offers a comprehensive overview of its core physical, chemical, and spectroscopic properties, providing researchers and drug development professionals with the foundational knowledge required for its effective application.

## Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its handling, formulation, and application in synthetic chemistry. The properties of **(S)-1-Boc-3-benzylpiperazine** are summarized below.

## Key Identifiers and Physicochemical Data

Property	Value	Source(s)
IUPAC Name	tert-butyl (3S)-3-benzylpiperazine-1-carboxylate	[3][4][5][6]
CAS Number	475272-55-0	[3][4][5][7]
Molecular Formula	C <sub>16</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>	[3][4][5][8]
Molecular Weight	276.37 g/mol	[3][4]
Appearance	Light yellow, viscous liquid or white to yellow solid-liquid mixture	[5][8]
Boiling Point	379.8 °C at 760 mmHg (Predicted)	[3][6][8]
Density	1.066 g/cm <sup>3</sup> (Predicted)	[3][6][8]
pKa	8.45 ± 0.40 (Predicted)	[8]
Solubility	Soluble in common organic solvents (e.g., Chloroform, Methanol, Acetone)	Inferred

The appearance as a "solid-liquid mixture" suggests a low melting point, likely near ambient temperature. This necessitates careful handling and storage, as discussed in the chemical properties section.

## Molecular Structure

The structure, featuring a piperazine ring protected by a Boc group and substituted with a chiral benzyl moiety, is the cornerstone of its chemical utility.

Caption: Molecular structure of **(S)-1-Boc-3-benzylpiperazine**.

## Spectroscopic and Analytical Data

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides a detailed map of the proton environment. For **(S)-1-Boc-3-benzylpiperazine**, typically dissolved in a deuterated solvent like CDCl<sub>3</sub>, the spectrum would exhibit characteristic signals corresponding to the benzyl, piperazine, and Boc protons.[9][10]

- Aromatic Protons (C<sub>6</sub>H<sub>5</sub>): A multiplet in the range of  $\delta$  7.2-7.4 ppm.
- Boc Group ((CH<sub>3</sub>)<sub>3</sub>C): A sharp singlet around  $\delta$  1.4 ppm, integrating to 9 protons.
- Piperazine Ring and Benzyl CH<sub>2</sub>: A complex series of multiplets between  $\delta$  2.5 and 4.2 ppm due to the protons on the piperazine ring and the benzylic methylene group. The chirality of the C3 carbon results in diastereotopic protons, leading to more complex splitting patterns than in achiral analogues.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information through fragmentation analysis.[11][12]

- Molecular Ion (M<sup>+</sup>): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z  $\approx$  276.37).[13]
- Isotope Peak (M+1): A smaller peak at M+1 will be present due to the natural abundance of <sup>13</sup>C.[13]
- Key Fragmentation Patterns: Common fragmentation pathways involve the loss of the Boc group or parts of it, leading to significant peaks.
  - Loss of tert-butyl group (-57 amu): A peak at m/z  $\approx$  219.
  - Loss of the entire Boc group (-101 amu): A peak corresponding to the benzylpiperazine cation at m/z  $\approx$  175.
  - Loss of the benzyl group (-91 amu): A peak at m/z  $\approx$  185.

## Chemical Properties and Reactivity

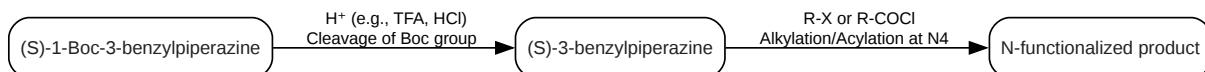
Understanding the chemical behavior of **(S)-1-Boc-3-benzylpiperazine** is critical for its successful use in synthesis.

## Stability and Storage

Commercial suppliers recommend storing the compound under refrigeration (2-8 °C) and under an inert atmosphere (e.g., argon or nitrogen).[8] Some sources also advise protecting it from light.[4] This indicates a sensitivity to oxidation and potential degradation at higher temperatures over time. For long-term viability, these storage conditions are essential to maintain purity, which is often specified at ≥97%. [4][5]

## Reactivity Profile

The reactivity is dominated by the two nitrogen atoms of the piperazine ring. One is protected as a carbamate (Boc group), and the other is a secondary amine.



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Caption: Key reactivity pathway for **(S)-1-Boc-3-benzylpiperazine**.

- **Boc Deprotection:** The tert-butyloxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent will efficiently remove the Boc group to reveal the free diamine, (S)-3-benzylpiperazine. This deprotection is the most common first step for utilizing this building block in a synthetic sequence.
- **Secondary Amine Reactivity:** The unprotected secondary amine (at the N4 position) is nucleophilic and can undergo various reactions, such as alkylation, acylation, and sulfonylation, allowing for the introduction of diverse functional groups at this position. The Boc group at N1 prevents competing reactions at that site, ensuring regioselectivity.

## Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reliable and reproducible data.

## Protocol 1: Determination of Melting Point

**Rationale:** The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.[\[14\]](#) This protocol describes the capillary method using a standard melting point apparatus.

**Methodology:**

- **Sample Preparation:** Place a small amount of **(S)-1-Boc-3-benzylpiperazine** onto a clean, dry watch glass. If the sample is a solid, finely crush it into a powder.[\[15\]](#)[\[16\]](#)
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[\[15\]](#)
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus.
- **Initial Determination (Rapid Heating):** Heat the sample rapidly to get an approximate melting temperature. This saves time and establishes a range for the precise measurement.
- **Precise Determination (Slow Heating):** Allow the apparatus to cool below the approximate melting point. Using a fresh sample, heat the block again. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.[\[14\]](#)
- **Data Recording:** Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is reported as  $T_1 - T_2$ .[\[17\]](#)

## Protocol 2: Acquisition of $^1\text{H}$ NMR Spectrum

**Rationale:** NMR spectroscopy is a powerful tool for structural elucidation. Proper sample preparation is critical to obtain a high-resolution spectrum, as contaminants or solid particles can degrade the quality of the data.[\[18\]](#)

### Methodology:

- Sample Weighing: Weigh approximately 5-25 mg of **(S)-1-Boc-3-benzylpiperazine** directly into a clean, dry vial.[18]
- Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) to the vial.[9][19] Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[10]
- Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
- Filtration and Transfer: To remove any particulate matter, which can adversely affect magnetic field homogeneity and broaden spectral lines, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and transfer it into a clean, dry 5 mm NMR tube.
- Analysis: Cap the NMR tube, place it in the spectrometer's spinner turbine, and insert it into the magnet. Acquire the spectrum according to the instrument's standard operating procedures.

## Applications in Research and Development

**(S)-1-Boc-3-benzylpiperazine** is primarily used as a chiral building block in the synthesis of pharmaceutical candidates. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in drugs targeting a wide array of receptors and enzymes. Its derivatives have been investigated for applications including CNS disorders, infectious diseases, and oncology.[1][20][21][22] The stereochemistry provided by the (S)-benzyl group is often critical for achieving high-affinity and selective binding to biological targets.

## Conclusion

**(S)-1-Boc-3-benzylpiperazine** is a well-defined chemical entity with a specific set of physical and chemical properties that make it a valuable tool for synthetic and medicinal chemists. Its defined stereochemistry, coupled with the versatile reactivity of the piperazine core, allows for the systematic construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, from its low melting point and solubility to its

characteristic spectroscopic signatures and predictable reactivity, is essential for its effective and efficient use in the laboratory.

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